N-(1-carbamothioylpropyl)benzamide
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Overview
Description
Scientific Research Applications
Benzamide Derivatives in Medical Imaging
Sigma Receptor Scintigraphy : N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been studied for its potential to visualize primary breast tumors in humans in vivo, exploiting its preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
Melanoma Metastases Detection : Radiolabeled benzamide, such as [iodine-123]-(S)-IBZM, has shown promise in detecting melanoma due to its interaction with melanin or membrane receptors in melanocytes, offering a novel approach to melanoma imaging (Maffioli et al., 1994). Additionally, 131I-BA52, another melanin-binding benzamide, has been evaluated for the targeted treatment of metastatic malignant melanoma, indicating potential for systemic radionuclide therapy (Mier et al., 2014).
Benzamide Derivatives in Disease Treatment
Cancer Treatment : MS-275, a benzamide derivative and histone deacetylase inhibitor, has been tested for its antitumor activity, including in acute leukemias and metastatic melanoma, highlighting the role of epigenetic modulation in cancer therapy (Gojo et al., 2007).
Movement Disorders : Levosulpiride, a substituted benzamide, is used for dyspepsia and emesis management but has been associated with levosulpiride-induced movement disorders, indicating the importance of understanding the side effects of benzamide derivatives (Shin et al., 2009).
Functional Dyspepsia Treatment : Levosulpiride has been compared with cisapride in treating dysmotility-like functional dyspepsia, showing similar efficacy in symptom improvement and health-related quality of life (Mearin et al., 2004).
Properties
IUPAC Name |
N-(1-amino-1-sulfanylidenebutan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-9(10(12)15)13-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDNVCLWSYILGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=S)N)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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